

# sapanisertib ATP-competitive mTOR kinase inhibitor

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## Compound Focus: Sapanisertib

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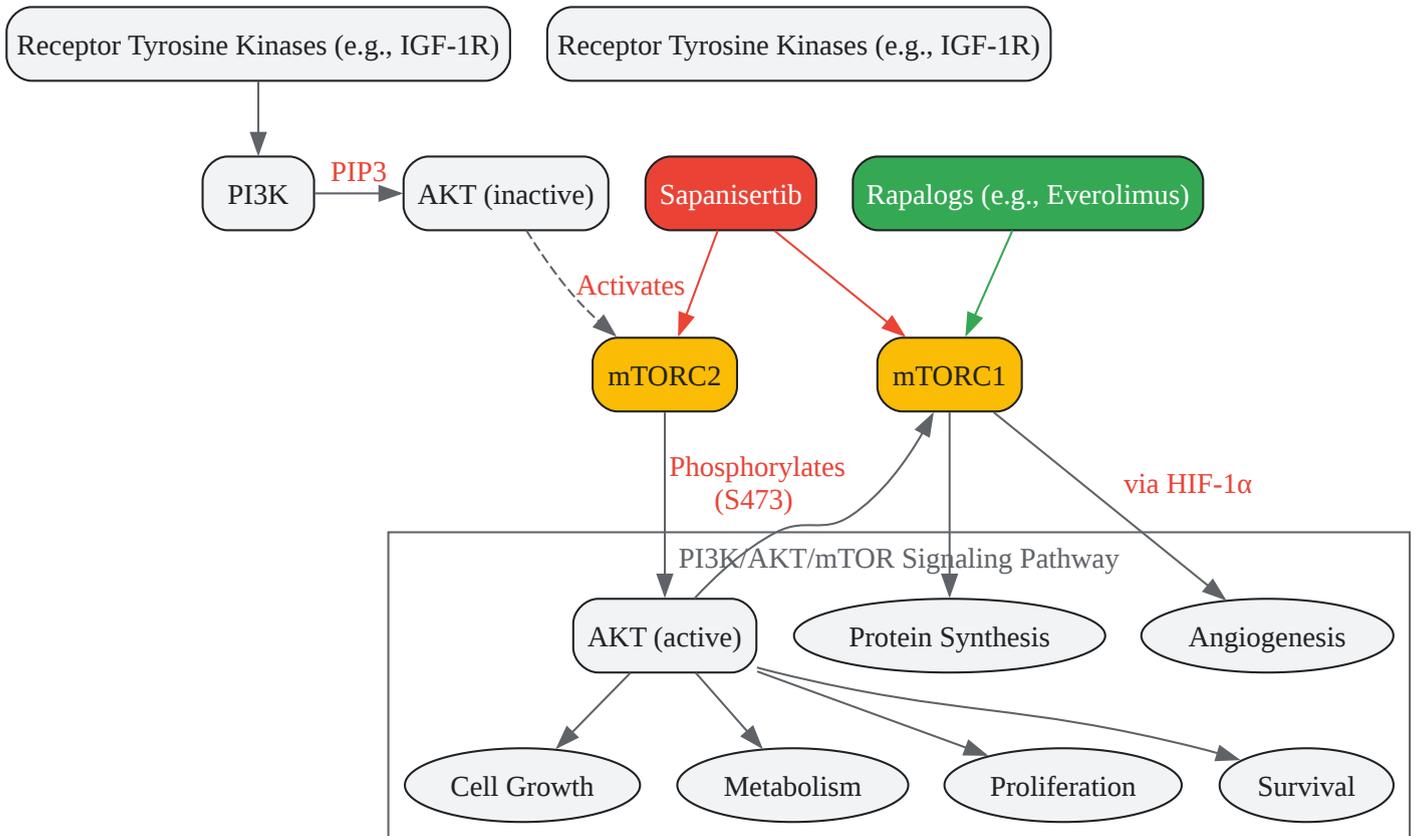
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## Mechanism of Action and Preclinical Profile

**Sapanisertib** (CB-228, TAK-228, MLN0128) is a potent, selective, small-molecule inhibitor that directly targets the mTOR kinase by competing with ATP. Unlike first-generation rapalogs which primarily inhibit mTORC1, **sapanisertib** provides **dual inhibition of both mTORC1 and mTORC2 complexes** [1]. This action simultaneously blocks mTORC1-driven protein synthesis and cell cycle progression, and mTORC2-mediated phosphorylation and activation of AKT at Ser473, thereby preventing the compensatory survival signaling that often limits rapalog efficacy [2] [3].

The diagram below illustrates the PI3K/AKT/mTOR pathway and **sapanisertib**'s mechanism of action.



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*Figure 1: **Sapanisertib** dually targets mTORC1/2, unlike rapalogs. This comprehensive inhibition suppresses tumor growth, survival, and angiogenesis.*

Preclinical synergy is observed when **sapanisertib** is combined with other agents. In canine mucosal melanoma models, a **staggered administration** of trametinib (MEK inhibitor) followed by **sapanisertib** demonstrated superior tumor growth inhibition and reduced metastasis compared to concurrent treatment [4]. Similarly, **sapanisertib** can reverse platinum resistance and enhance paclitaxel-induced cancer cell killing [5] [6].

## Clinical Development and Efficacy

Clinical trials have evaluated **sapanisertib** across multiple dosing schedules and combinations in patients with advanced solid tumors. Key efficacy data is summarized in the table below.

Cancer Type	Combination Agent(s)	Phase	Key Efficacy Findings	Notable Biomarkers	Citation
Advanced Solid Tumors (Various)	Ziv-aflibercept (VEGF trap)	1	Disease Control Rate (DCR): <b>78%</b> (2/50 PR; 37/50 SD)	-	[2]
Advanced Solid Tumors (mTOR pathway altered)	Carboplatin + Paclitaxel	1	DCR: <b>68%</b> (2/17 PR; 11/17 SD)	PTEN loss, EWSR1-POU5F1 fusion	[5] [6]
Advanced Solid Tumors	Metformin	1	DCR: <b>63%</b> (4/30 PR; 15/30 SD)	<b>PTEN</b> mutations (3/4 responders)	[3]
Platinum-Resistant Ovarian Cancer	Paclitaxel	2	<b>34% reduction in risk of progression</b> vs paclitaxel alone. mPFS: <b>5.8 mos</b> vs 4.0 mos.	Biomarker analysis ongoing (e.g., PTEN)	[7]
Metastatic Urothelial Carcinoma	Paclitaxel	2	ORR: <b>13.6%</b> (3/22); mPFS: <b>3.5 months</b>	Activity seen in NFE2L2 mutant tumors	[8]
Renal Cell & Endometrial Cancer	Single Agent	1	1 CR; 9 PR (7 in RCC, 1 in endometrial cancer, 1 in carcinoid)	-	[1]

*PR: Partial Response; SD: Stable Disease; DCR: Disease Control Rate (PR + SD + Complete Response); mPFS: Median Progression-Free Survival; ORR: Objective Response Rate*

## Safety and Tolerability

The safety profile of **sapanisertib** is generally manageable, with toxicities consistent with the known class effects of mTOR inhibition.

- **Common Adverse Events:** Frequently observed treatment-related adverse events include **hyperglycemia, fatigue, anorexia, nausea, diarrhea, mucositis, rash, and hypertriglyceridemia** [2] [5] [1].
- **Dose-Limiting Toxicities (DLTs):** Key DLTs observed across studies include **hyperglycemia, maculo-papular rash, asthenia, and stomatitis** [1] [3].
- **Hematologic Toxicity:** When combined with chemotherapy (carboplatin/paclitaxel), grade 3/4 **anemia, neutropenia, and thrombocytopenia** were reported [5] [6].
- **Recommended Doses:** The maximum tolerated dose (MTD) varies by schedule. Established MTDs include **4 mg daily (3 days on/4 days off) with ziv-aflibercept** [2], **4 mg daily (3 days on/4 days off) with carboplatin/paclitaxel** [5], and **4 mg daily with 1000 mg metformin** [3].

## Key Experimental Protocols

For researchers, key methodological details from cited studies are outlined below.

### 1. In Vitro Cell Viability and Synergy Assay (from [4])

- **Cell Lines:** Canine mucosal melanoma (e.g., M1, M5) or human cutaneous melanoma lines.
- **Plating:** Seed cells in 96-well plates.
- **Drug Treatment:**
  - For single-agent dose response: Add **sapanisertib** in serial dilutions (e.g., 10  $\mu$ M to 0.125 nM) 24 hours post-plating.
  - For combination studies (e.g., with trametinib): Use a fixed molar ratio (1:1) or staggered schedules.
- **Incubation:** 72 hours.
- **Viability Readout:** Perform MTS assay. Measure absorbance at 490nm.
- **Data Analysis:** Calculate IC50 values. Synergy is determined using combination index (CI) or compared to single-agent activity.

### 2. In Vivo Xenograft Efficacy Study (from [4])

- **Animals:** 6-8 week-old female nu/nu athymic nude mice.
- **Tumor Inoculation:** Subcutaneously inject  $1 \times 10^6$  cancer cells (e.g., canine MM cells) into mouse flanks.

- **Randomization:** Once tumors are established (75–150 mm<sup>3</sup>), randomize mice into treatment groups.
- **Dosing:**
  - Drugs administered via oral gavage in vehicle (0.5% hydroxypropyl methylcellulose/0.2% Tween).
  - Example staggered schedule: Trametinib on Day 1, followed by **sapanisertib** on Days 2-4.
- **Monitoring:**
  - Measure tumor dimensions 2-3 times weekly. Calculate volume as  $(\pi/6) \times (\text{dim1} \times \text{dim2} \times \text{dim3})$ .
  - Record body weight twice weekly to monitor tolerability.
- **Endpoint:** Euthanize mice when tumors reach ~2000 mm<sup>3</sup> or upon  $\geq 20\%$  body weight loss.

### 3. Pharmacodynamic (PD) Assessment in Surrogate Tissue (from [1])

- **Sample Collection:** Collect skin punch biopsies from patients at baseline and after **sapanisertib** dosing.
- **Protein Analysis:** Use immunohistochemistry (IHC) or Western Blot to analyze phosphorylation levels of key mTOR pathway markers.
- **Key Biomarkers:** Phosphorylation of **S6 (S240/244)**, **4E-BP1 (T37/46)**, and **NDRG1 (T346)**. Reduction indicates effective target engagement by **sapanisertib**.

## Future Directions and Repurposing Potential

- **Biomarker-Driven Therapy:** Responses are pronounced in tumors with specific molecular alterations, particularly **PTEN mutations/loss** [3], **NFE2L2 mutations** [8], and rare fusions like **EWSR1-POU5F1** [5]. Future trials will likely focus on these enriched populations.
- **Novel Antimalarial Application:** Surprisingly, **sapanisertib** exhibits potent multistage activity against *Plasmodium falciparum*, functioning as a dual inhibitor of parasite kinases **PI4K $\beta$**  and **PKG** [9]. This opens a promising path for drug repurposing beyond oncology.

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